molecular formula C10H15F2NO B2789329 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one CAS No. 2327058-19-3

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one

Cat. No.: B2789329
CAS No.: 2327058-19-3
M. Wt: 203.233
InChI Key: MEPVBJYRSPMZQR-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two fluorine atoms and a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable pentenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as tetrahydrofuran (THF), at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the piperidine ring can enhance the compound’s binding affinity and stability, leading to more effective interactions with its targets. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: A related compound with similar structural features but lacking the pentenone chain.

    4,4-Difluoropiperidin-1-yl)pent-4-yn-1-one: A compound with an alkyne group instead of an alkene group in the pentenone chain.

Uniqueness

1-(4,4-Difluoropiperidin-1-yl)pent-4-en-1-one is unique due to the presence of both the difluoropiperidine ring and the pentenone chain, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO/c1-2-3-4-9(14)13-7-5-10(11,12)6-8-13/h2H,1,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPVBJYRSPMZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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